Cas no 361160-49-8 (4-benzoyl-N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylbenzamide)

4-Benzoyl-N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylbenzamide is a specialized organic compound featuring a benzoyl group linked to a benzamide scaffold, further substituted with a 4-methoxyphenyl-thiazole moiety. This structure confers potential utility in medicinal chemistry and materials science due to its hybrid heterocyclic framework. The presence of both electron-donating (methoxy) and electron-withdrawing (benzoyl) groups may enhance its reactivity in synthetic applications, such as serving as an intermediate for pharmaceuticals or agrochemicals. The thiazole ring contributes to its stability and potential bioactivity, making it a candidate for further investigation in drug discovery. Its well-defined molecular architecture allows for precise modifications in targeted synthesis.
4-benzoyl-N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylbenzamide structure
361160-49-8 structure
商品名:4-benzoyl-N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylbenzamide
CAS番号:361160-49-8
MF:C24H18N2O3S
メガワット:414.476324558258
CID:6593590
PubChem ID:4134821

4-benzoyl-N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylbenzamide 化学的及び物理的性質

名前と識別子

    • 4-benzoyl-N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylbenzamide
    • 4-benzoyl-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide
    • Benzamide, 4-benzoyl-N-[4-(4-methoxyphenyl)-2-thiazolyl]-
    • SR-01000420182-1
    • F0298-0172
    • SR-01000420182
    • 4-benzoyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
    • Oprea1_404191
    • AKOS024575199
    • 361160-49-8
    • インチ: 1S/C24H18N2O3S/c1-29-20-13-11-16(12-14-20)21-15-30-24(25-21)26-23(28)19-9-7-18(8-10-19)22(27)17-5-3-2-4-6-17/h2-15H,1H3,(H,25,26,28)
    • InChIKey: WGASIKLLEIGTGI-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=NC(C2=CC=C(OC)C=C2)=CS1)(=O)C1=CC=C(C(=O)C2=CC=CC=C2)C=C1

計算された属性

  • せいみつぶんしりょう: 414.10381361g/mol
  • どういたいしつりょう: 414.10381361g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 30
  • 回転可能化学結合数: 6
  • 複雑さ: 579
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 96.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.1

4-benzoyl-N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0298-0172-15mg
4-benzoyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
361160-49-8 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0298-0172-5μmol
4-benzoyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
361160-49-8 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0298-0172-2mg
4-benzoyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
361160-49-8 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0298-0172-1mg
4-benzoyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
361160-49-8 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0298-0172-25mg
4-benzoyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
361160-49-8 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0298-0172-50mg
4-benzoyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
361160-49-8 90%+
50mg
$160.0 2023-05-17
A2B Chem LLC
BA62303-5mg
4-benzoyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
361160-49-8
5mg
$272.00 2024-04-20
A2B Chem LLC
BA62303-10mg
4-benzoyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
361160-49-8
10mg
$291.00 2024-04-20
Life Chemicals
F0298-0172-5mg
4-benzoyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
361160-49-8 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0298-0172-40mg
4-benzoyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
361160-49-8 90%+
40mg
$140.0 2023-05-17

4-benzoyl-N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylbenzamide 関連文献

4-benzoyl-N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylbenzamideに関する追加情報

Professional Introduction to 4-benzoyl-N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylbenzamide (CAS No. 361160-49-8)

4-benzoyl-N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylbenzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its Chemical Abstracts Service (CAS) number 361160-49-8, represents a fusion of aromatic and heterocyclic structures, making it a promising candidate for various biological applications. The molecular architecture of this compound includes a benzoyl group, a thiazole ring, and a phenyl moiety substituted with a methoxy group, which collectively contribute to its unique chemical properties and potential biological activities.

The structural features of 4-benzoyl-N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylbenzamide make it an intriguing subject for research in medicinal chemistry. The presence of the benzoyl group suggests potential interactions with biological targets such as enzymes and receptors, while the thiazole ring is known for its role in many bioactive molecules. Furthermore, the methoxy-substituted phenyl ring adds another layer of complexity, which can influence the compound's solubility, stability, and bioavailability.

In recent years, there has been a growing interest in thiazole derivatives due to their diverse pharmacological properties. Thiazole compounds have been reported to exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer activities. The specific arrangement of functional groups in 4-benzoyl-N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylbenzamide may contribute to its potential therapeutic effects by modulating the activity of key biological pathways.

One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The combination of a benzoyl group and a thiazole ring provides a versatile platform for structural modifications, allowing chemists to explore various derivatives with enhanced or tailored biological activities. Researchers have been particularly interested in modifying the phenyl ring to optimize pharmacokinetic properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.

Recent studies have highlighted the importance of aromatic-heterocyclic hybrids in drug development. These compounds often exhibit improved binding affinity and selectivity towards biological targets compared to their individual components. For instance, derivatives of thiazole have shown promise in inhibiting enzymes involved in cancer progression and inflammation. The methoxy group in 4-benzoyl-N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylbenzamide may further enhance these interactions by influencing electronic properties and steric hindrance around the binding site.

The synthesis of 4-benzoyl-N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylbenzamide involves multiple steps that require precise control over reaction conditions and reagent selection. The benzoylation step is crucial for introducing the benzoyl group at the appropriate position on the thiazole ring. Subsequent functionalization of the phenyl ring with a methoxy group adds another layer of complexity but is essential for achieving the desired biological activity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to ensure high yields and purity.

The pharmacological evaluation of 4-benzoyl-N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylbenzamide has revealed several interesting findings. In vitro studies have demonstrated its potential inhibitory effects on various enzymes and receptors relevant to human health. For example, preliminary data suggest that this compound may interfere with pathways involved in tumor growth and metastasis. Additionally, its anti-inflammatory properties have been observed in cell-based assays, indicating its potential as an adjunct therapy for chronic inflammatory diseases.

The development of new drug candidates requires rigorous testing to assess their safety and efficacy before clinical translation. Preclinical studies are essential for evaluating pharmacokinetic parameters and identifying potential side effects. The structural features of 4-benzoyl-N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylbenzamide make it an attractive candidate for further investigation in animal models. These studies will provide valuable insights into its mechanism of action and therapeutic potential.

The integration of computational methods into drug discovery has accelerated the process of identifying promising candidates like 4-benzoyl-N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylbenzamide. Molecular modeling techniques have been used to predict binding affinities and optimize molecular interactions with biological targets. These simulations help researchers design more effective derivatives by predicting structural modifications that could enhance potency or selectivity.

The future prospects for 4-benzoyl-N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylbenzamide are promising given its unique structural features and potential biological activities. Further research is needed to fully elucidate its mechanism of action and explore its therapeutic applications. Collaborative efforts between synthetic chemists, biochemists, and clinicians will be essential in translating preclinical findings into clinical trials.

In conclusion, 4-benzoyl-N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylbenzamide (CAS No. 361160-49-8) represents an exciting opportunity in pharmaceutical research. Its complex molecular structure offers multiple avenues for exploration in drug discovery programs aimed at addressing unmet medical needs. As our understanding of biological pathways continues to expand, compounds like this one will play a crucial role in developing innovative therapies for human health.

おすすめ記事

推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd